Dapsone, chemically known as 4,4'-diaminodiphenylsulfone, has been a cornerstone in the treatment of various infectious and inflammatory diseases since its synthesis in 19082. Its therapeutic applications have expanded from its initial use in leprosy to include a range of dermatological conditions and opportunistic infections in immunocompromised patients24. Despite its long history of clinical use, the mechanisms underlying its therapeutic effects continue to be elucidated through both experimental and computational studies156.
The anti-microbial and anti-inflammatory properties of dapsone are attributed to multiple mechanisms. Dapsone has been shown to bind to the minor groove of DNA, which may contribute to its anti-mycobacterial activity1. This binding is characterized by a high binding constant and is facilitated by the formation of hydrogen bonds, particularly in AT-rich regions of the minor groove1.
In terms of its anti-inflammatory action, dapsone inhibits neutrophil adherence to antibodies, which is a critical step in the inflammatory response in diseases such as IgA dermatoses3. It also interferes with signal transduction pathways in neutrophils, specifically inhibiting the activation of G-proteins and the generation of second messengers essential for neutrophil functions5. Additionally, dapsone has been found to inhibit the cyclooxygenase pathway in mast cells, preventing the generation of inflammatory mediators like prostaglandin D26.
The pharmacokinetics of dapsone have been well-characterized, with the drug showing linear pharmacokinetics within the therapeutic range and a half-life of about 30 hours7. Dapsone is extensively metabolized, with its acetylation showing a genetically determined bimodal distribution, which is clinically relevant for dosing and potential side effects7.
Dapsone's role in dermatology is well-established, particularly in the treatment of dermatitis herpetiformis, bullous pemphigoid, and other neutrophilic dermatoses49. Its ability to inhibit neutrophil function and interfere with inflammatory pathways makes it a valuable therapeutic agent in these conditions35.
In infectious diseases, dapsone is used in combination with other drugs to treat leprosy and as prophylaxis for Pneumocystis jiroveci pneumonia in AIDS patients24. Its anti-microbial action is complemented by its anti-inflammatory effects, which help manage symptoms and prevent complications12.
Dapsone has shown potential in treating airway inflammation by inhibiting IL-8 secretion from human bronchial epithelial cells and reducing neutrophil accumulation in the airways8. This suggests a role for dapsone in managing conditions like chronic obstructive pulmonary disease and asthma, where neutrophilic inflammation is a feature8.
Recent advancements in drug delivery have explored the use of invasomes, vesicular systems enhanced with terpenes, to improve the skin penetration of dapsone10. This approach has shown promising results in increasing the local concentration of dapsone in the skin, which could be particularly beneficial for topical treatment of acne and other skin conditions10.
CAS No.: 790-75-0
CAS No.: 23165-29-9
CAS No.: 99468-72-1
CAS No.: 13966-05-7
CAS No.: 586395-04-2
CAS No.: 71173-28-9